molecular formula C8H14ClNO2 B2439093 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 2253632-91-4

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B2439093
CAS No.: 2253632-91-4
M. Wt: 191.66
InChI Key: BQNYGAGSPGDVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl and a molecular weight of 191.66 g/mol This compound is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring

Scientific Research Applications

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand for certain receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The inhibitory effect of BCH, associated with the relative sparing of DA effects, suggests that this compound is able to selectively reduce the electrophysiological actions of L-dopa . It is postulated that BCH is a potent activator of mitochondrial glutaminase and that manifestation of its action requires intact organelle structure .

Future Directions

The future directions of research on 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride could involve further exploration of its effects on dopaminergic neurons , its role as an activator of mitochondrial glutaminase , and its potential applications in medicine and biochemistry.

Preparation Methods

The synthesis of 2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a similar bicyclic structure but differs in the position of the amino group.

    2-Amino-2-norbornanecarboxylic acid: Another related compound with a similar core structure but different functional groups.

    N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: This compound features a protected amino group and is used in peptide synthesis.

The uniqueness of this compound lies in its specific structure and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-6-3-5-1-2-8(6,4-5)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNYGAGSPGDVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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